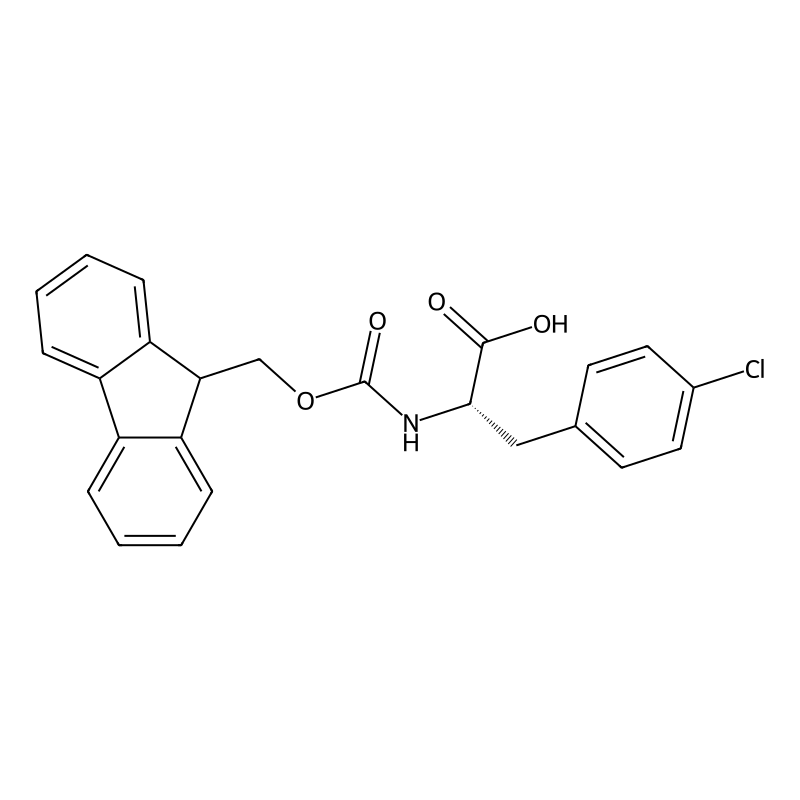

Fmoc-Phe(4-Cl)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Fmoc-Phe(4-Cl)-OH (CAS: 175453-08-4) is a highly specialized, Fmoc-protected unnatural amino acid building block widely utilized in solid-phase peptide synthesis (SPPS). Featuring a para-chloro substitution on the phenylalanine aromatic ring, this compound serves as a critical structural modifier in peptide drug discovery and materials science. The incorporation of the 4-chloro-L-phenylalanine residue strategically alters the physicochemical profile of the resulting peptide, significantly increasing lipophilicity, modulating steric bulk, and introducing the capacity for halogen bonding. These properties make it an essential precursor for researchers and manufacturers aiming to enhance the membrane permeability, proteolytic stability, and target receptor affinity of peptide-based therapeutics without compromising synthetic processability .

Procurement Fit

Generic substitution of Fmoc-Phe(4-Cl)-OH with the unsubstituted baseline Fmoc-Phe-OH or closely related halogenated analogs like Fmoc-Phe(4-F)-OH frequently results in suboptimal peptide performance and process failures. Replacing the 4-chloro derivative with standard phenylalanine eliminates the critical halogen bond donor capacity and reduces the residue's lipophilicity by approximately 1 logP unit, which can drastically impair the cell membrane permeability of intracellular-targeting cyclic peptides [1]. Conversely, substituting with Fmoc-Phe(4-F)-OH fails because fluorine is too electronegative to form a functional sigma-hole, thereby abrogating specific halogen-bonding interactions within target receptor pockets. Furthermore, utilizing bulkier analogs such as Fmoc-Phe(4-tBu)-OH introduces excessive steric hindrance during SPPS, significantly reducing coupling efficiency and necessitating reagent-heavy double-coupling protocols that disrupt standard manufacturing workflows [2].

Substitution Risk

Membrane Permeability in Cyclic Peptides

The incorporation of Fmoc-Phe(4-Cl)-OH significantly enhances the lipophilicity and membrane permeability of macrocyclic peptides compared to standard phenylalanine. In the optimization of MDMX-p53 inhibitory cyclic peptides, substituting the standard Phe residue with Phe(4-Cl) alongside aliphatic modifications increased the apparent permeability (Papp) in MDCK-II cell assays from 0.07 × 10–6 cm s–1 to 0.80 × 10–6 cm s–1 [1]. This >11-fold increase in permeability is driven by the higher intrinsic lipophilicity of the para-chloro substitution, which consistently exhibits a logP value approximately 1.0 unit higher than that of unsubstituted phenylalanine [2].

| Evidence Dimension | MDCK-II Apparent Permeability (Papp) |

| Target Compound Data | 0.80 × 10–6 cm s–1 (Phe(4-Cl) modified peptide) |

| Comparator Or Baseline | 0.07 × 10–6 cm s–1 (Standard Phe baseline peptide) |

| Quantified Difference | >11-fold increase in cell membrane permeability |

| Conditions | MDCK-II cell monolayer permeability assay for MDMX-targeting cyclic peptides |

Buyers developing intracellularly active peptide therapeutics must select the 4-chloro analog to achieve necessary cellular uptake without sacrificing target binding affinity.

Halogen Bonding in Protease Pockets

Fmoc-Phe(4-Cl)-OH provides critical binding advantages in specific receptor and protease pockets due to its optimal steric volume and ability to form halogen bonds, which lighter halogens cannot replicate. Substrate profiling of human ClpP proteases demonstrated a strong preference for Phe(4-Cl) at the P3 position over standard Phe, driven by hydrophobic and steric complementarity [1]. Similarly, in the development of highly potent Furin/PC1 inhibitors, incorporation of 4-chloro-L-phenylalanine yielded inhibitors with Ki values as low as 1.8 nM[2]. The 4-fluoro analog, lacking a sufficient sigma-hole, fails to establish the same stabilizing halogen bonds with backbone carbonyls in the active site.

| Evidence Dimension | Protease Pocket Binding Affinity / Preference |

| Target Compound Data | High P3 pocket preference and low nanomolar Ki (1.8 nM) in Furin inhibitors |

| Comparator Or Baseline | Standard Phe (lower affinity) and Phe(4-F) (lacks halogen bonding capability) |

| Quantified Difference | Significant enhancement in target specific binding (Ki = 1.8 nM) over non-halogenated baselines |

| Conditions | In vitro protease inhibition assays (Furin/PC1) and hClpP substrate profiling |

Essential for procurement in structure-based drug design where precise steric fit and halogen bonding are required to achieve low-nanomolar target inhibition.

SPPS Coupling Efficiency and Processability

While providing enhanced stability and lipophilicity, Fmoc-Phe(4-Cl)-OH maintains excellent processability during Solid-Phase Peptide Synthesis (SPPS) compared to bulkier derivatives. Comparative synthesis data indicates that while highly bulky analogs like Fmoc-Phe(4-tBu)-OH introduce severe steric hindrance that reduces coupling efficiency, Fmoc-Phe(4-Cl)-OH couples efficiently under standard Fmoc-SPPS protocols [1]. This optimal balance of steric bulk ensures high crude peptide purity while minimizing the formation of deletion sequences, allowing for scalable synthesis with favorable Process Mass Intensity (PMI) metrics.

| Evidence Dimension | SPPS Coupling Efficiency / Steric Hindrance |

| Target Compound Data | Standard coupling kinetics with high crude purity |

| Comparator Or Baseline | Fmoc-Phe(4-tBu)-OH (reduced efficiency, requires double-coupling) |

| Quantified Difference | Maintained standard coupling efficiency without elevated Process Mass Intensity (PMI) |

| Conditions | Standard Fmoc-SPPS protocols using standard coupling reagents |

Allows manufacturers to scale up peptide production cost-effectively by avoiding the reagent-intensive coupling protocols required for bulkier phenylalanine analogs.

Cell-Permeable Cyclic Peptide Synthesis

Directly leveraging the >11-fold increase in membrane permeability demonstrated in MDCK-II assays, Fmoc-Phe(4-Cl)-OH is the premier choice for synthesizing macrocyclic drugs targeting intracellular protein-protein interactions (PPIs), such as MDMX-p53 inhibitors [1].

High-Affinity Protease Inhibitors

Based on its strong preference in the P2/P3 pockets of proteases like hClpP and Furin (yielding Ki values down to 1.8 nM), this compound is ideal for designing highly selective, potent peptide-based inhibitors where precise steric fit and halogen bonding are critical [2].

Scalable Peptide Manufacturing

Because it avoids the severe steric hindrance and elevated process mass intensity (PMI) associated with overly bulky analogs, this derivative is the optimal procurement choice for large-scale SPPS campaigns requiring both enhanced peptide lipophilicity and high coupling efficiency[3].

Application Fit Matrix

References

- [1] "Molecular Design of Cyclic Peptides with Cell Membrane Permeability and Development of MDMX-p53 Inhibitor." ACS Med. Chem. Lett. 2023.

- [2] "Development and Prospects of Furin Inhibitors for Therapeutic Applications." Molecules, 2021.

- [3] "Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate." Org. Process Res. Dev. 2026.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Explore Compound Types